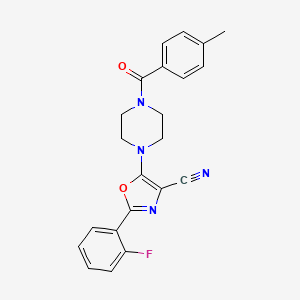
2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the oxazole family and has been shown to exhibit promising biological activities.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is not fully understood, but it is believed to involve the modulation of protein function through binding to specific sites on the protein surface. This compound has been shown to exhibit both agonist and antagonist activity towards certain protein targets, depending on the specific binding site and the conformational changes induced by binding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo models. This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to exhibit anticancer activity in certain cancer cell lines.
実験室実験の利点と制限
The advantages of using 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile in lab experiments include its high binding affinity towards certain protein targets, its potential for developing novel therapeutics for various diseases, and its ability to modulate protein function in a selective manner. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile. These include further studies to elucidate its mechanism of action, the development of more potent and selective analogs, and the evaluation of its potential for developing novel therapeutics for various diseases. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce potential toxicity.
合成法
The synthesis of 2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves the reaction of 2-fluoroaniline with 4-(4-methylbenzoyl)piperazine in the presence of a base. The resulting intermediate is then reacted with 4-cyanobenzaldehyde to yield the final product. The synthesis of this compound has been reported in several scientific journals, and various modifications have been made to improve its yield and purity.
科学的研究の応用
2-(2-Fluorophenyl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit significant binding affinity towards certain protein targets, including G protein-coupled receptors (GPCRs) and kinases. These protein targets have been implicated in various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-15-6-8-16(9-7-15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOMLWMBASDXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-[2-(methylamino)-2-oxoethyl]indol-6-yl]prop-2-enamide](/img/structure/B2386594.png)
![2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2386597.png)

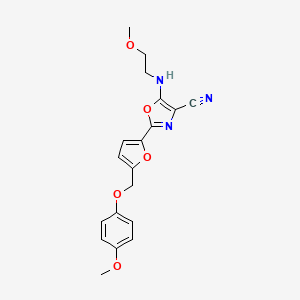
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)

![phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)
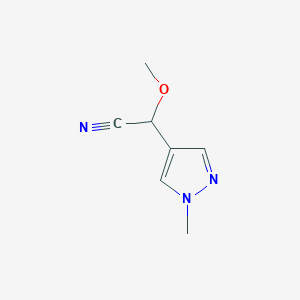
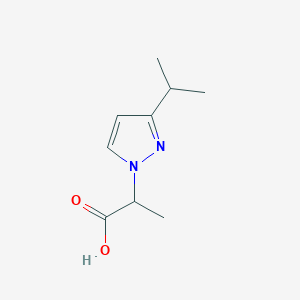
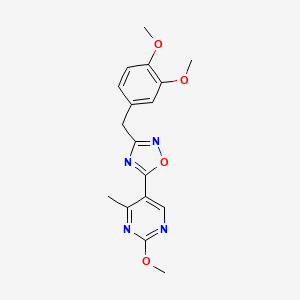
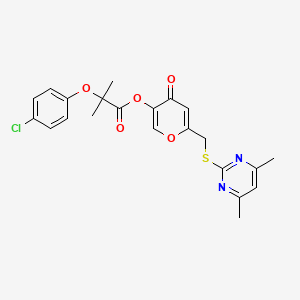
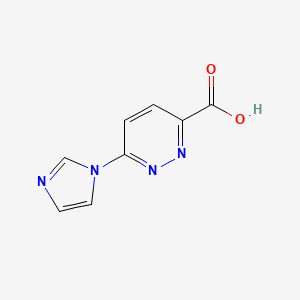
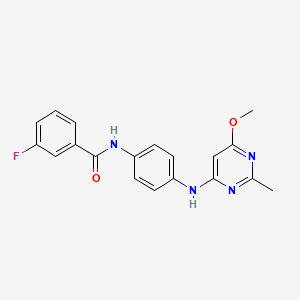
![7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2386616.png)
